

Preliminary Studies on the Therapeutic Potential of TCB008: A Technical Overview

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Compound of Interest		
Compound Name:	CW 008	
Cat. No.:	B15542123	Get Quote

Disclaimer: Publicly available information on a specific therapeutic agent designated "**CW 008**" is not available. This technical guide focuses on TCB008, a gamma-delta ($\gamma\delta$) T cell immunotherapy currently in clinical development, which aligns with the inquiry's focus on novel therapeutic agents.

For Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth overview of the preliminary studies and therapeutic potential of TCB008, an allogeneic cell therapy based on expanded Vy9V δ 2 T cells. The information is compiled from publicly available clinical trial data and scientific context on y δ T cell biology.

Introduction to TCB008

TCB008 is an investigational advanced therapy medicinal product composed of allogeneic (donor-derived) gamma-delta ($\gamma\delta$) T cells.[1] Specifically, it consists of expanded CD3+ T cells that express the V γ 9V δ 2 T cell receptor (TCR).[1] These cells are a subset of unconventional T lymphocytes that play a crucial role in innate and adaptive immunity. Unlike conventional alphabeta ($\alpha\beta$) T cells, V γ 9V δ 2 T cells can recognize and target malignant cells in a major histocompatibility complex (MHC)-independent manner, making them an attractive candidate for a universal, off-the-shelf cell therapy.

The therapeutic rationale for TCB008 is to harness the natural anti-tumor capabilities of $Vy9V\delta2$ T cells and administer them to patients to enhance their immune response against



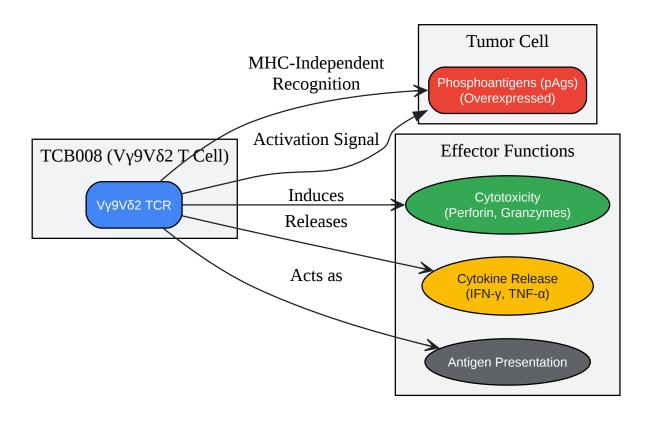
cancer.[1] The current clinical focus is on hematological malignancies, such as Acute Myeloid Leukemia (AML) and Myelodysplastic Syndrome (MDS).[1]

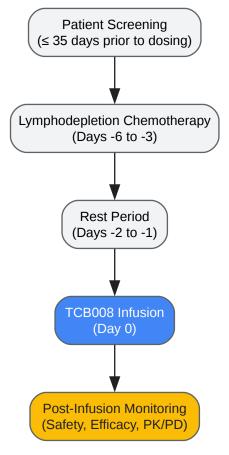
Proposed Mechanism of Action

 $V\gamma9V\delta2$ T cells are uniquely equipped to recognize stress-induced ligands, particularly phosphoantigens (pAgs), which are overexpressed on the surface of many tumor cells due to dysregulated metabolic pathways. The proposed mechanism of action for TCB008 follows a multi-step process:

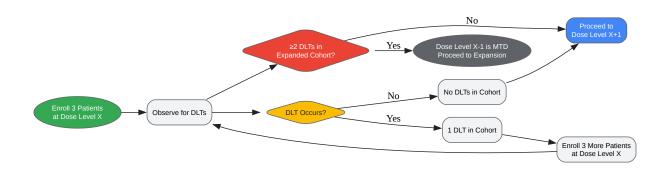
- Recognition: The Vγ9Vδ2 TCR directly recognizes pAgs on the surface of tumor cells. This
 recognition does not require MHC presentation, allowing for broad applicability across
 different patients without the need for HLA matching.
- Activation: Upon binding to target cells, the Vy9Vδ2 T cells become activated.
- Tumor Lysis: Activated TCB008 cells employ several effector mechanisms to eliminate cancer cells, including:
 - Cytotoxicity: Release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target cell.
 - Death Receptor Ligation: Engagement of death receptors like FasL and TRAIL on tumor cells.
- Immune System Modulation: TCB008 cells can also influence the broader tumor microenvironment by releasing pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) and acting as antigen-presenting cells (APCs) to prime a wider, adaptive anti-tumor immune response.











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References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
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